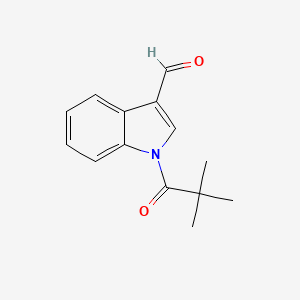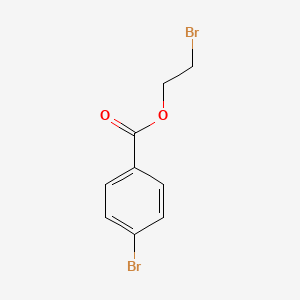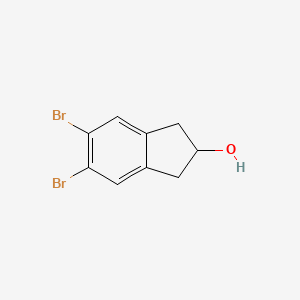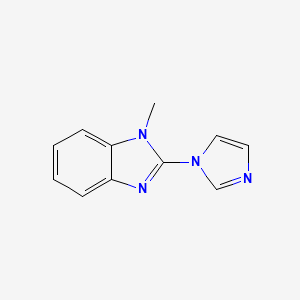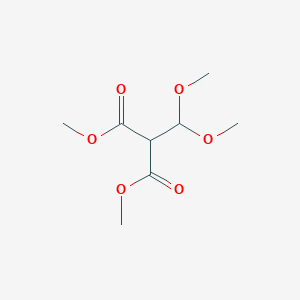
Dimethyl 2-(dimethoxymethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(dimethoxymethyl)propanedioate is an organic compound that belongs to the class of malonate esters. It is a derivative of malonic acid and is characterized by the presence of two methoxy groups attached to the central carbon atom. This compound is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(dimethoxymethyl)propanedioate can be synthesized through various methods. One common approach involves the reaction of dimethyl malonate with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by methanolysis .
Industrial Production Methods
In industrial settings, the production of dimethyl 2-(dimethoxymethyl)malonate often involves large-scale reactions using similar principles as the laboratory synthesis. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(dimethoxymethyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted malonates .
Scientific Research Applications
Dimethyl 2-(dimethoxymethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of various drugs and bioactive compounds.
Industry: It is utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of dimethyl 2-(dimethoxymethyl)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in various nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the enolate intermediate .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Methyl 2-(dimethoxymethyl)malonate
Uniqueness
Dimethyl 2-(dimethoxymethyl)propanedioate is unique due to the presence of two methoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction selectivity and product yields .
Properties
Molecular Formula |
C8H14O6 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
dimethyl 2-(dimethoxymethyl)propanedioate |
InChI |
InChI=1S/C8H14O6/c1-11-6(9)5(7(10)12-2)8(13-3)14-4/h5,8H,1-4H3 |
InChI Key |
UDHGQKGSVIWMQC-UHFFFAOYSA-N |
SMILES |
COC(C(C(=O)OC)C(=O)OC)OC |
Canonical SMILES |
COC(C(C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


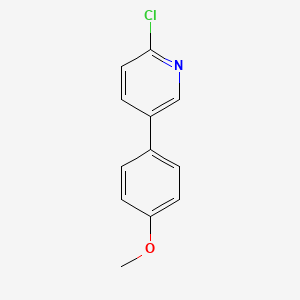
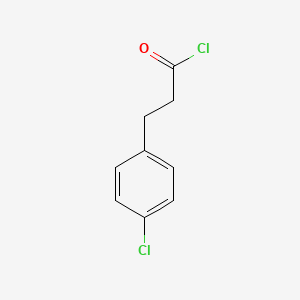
![Uracil,[5,6-3H]](/img/structure/B1641934.png)
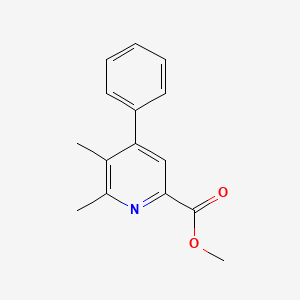
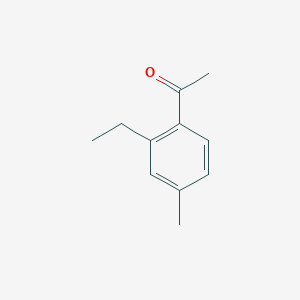

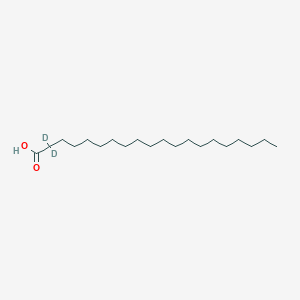

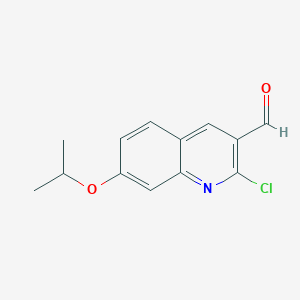
![(1R,2R,6S,8R)-2,9,9-Trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B1641960.png)
